molecular formula C11H10F3NO2 B15319998 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid

Cat. No.: B15319998
M. Wt: 245.20 g/mol
InChI Key: MDNHCEIUGFJUNA-UHFFFAOYSA-N
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Description

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a carboxylic acid group at position 2 of the pyridine ring and a 1-(trifluoromethyl)cyclobutyl substituent at position 5. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid (pKa ≈ 2.8) and influencing the compound’s electronic profile. The cyclobutyl ring introduces moderate steric bulk and conformational strain, which may impact binding interactions in biological systems or crystallization behavior.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(5-2-6-10)8-4-1-3-7(15-8)9(16)17/h1,3-4H,2,5-6H2,(H,16,17)

InChI Key

MDNHCEIUGFJUNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method includes the reaction of 2-bromo-6-trifluoromethylpyridine with copper cyanide and potassium iodide in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The structural and functional attributes of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid can be contextualized by comparing it with pyridine-2-carboxylic acid derivatives bearing substituents at position 6. Key comparisons include:

Substituent Effects on Physicochemical Properties
Compound Name Substituent at Position 6 Molecular Weight (g/mol) Melting Point (°C) Water Solubility (mg/mL) LogP pKa
6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid 1-(Trifluoromethyl)cyclobutyl 275.2 180–182 12.5 1.9 2.8
6-(3-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylic acid methyl ester (L1) 3-Methyl-pyridin-2-ylcarbamoyl 289.3 155–157 5.2 2.4 N/A
6-(Trifluoromethyl)pyridine-2-carboxylic acid Trifluoromethyl 191.1 165–167 25.3 1.2 2.5
6-Cyclopropylpyridine-2-carboxylic acid Cyclopropyl 163.2 192–194 8.7 1.5 3.1

Key Observations :

  • Acidity: The CF₃ group in the target compound lowers the pKa (2.8) compared to non-fluorinated analogs like 6-cyclopropylpyridine-2-carboxylic acid (pKa 3.1) due to enhanced electron withdrawal .
  • Lipophilicity : The cyclobutyl-CF₃ substituent increases LogP (1.9) relative to 6-(trifluoromethyl)pyridine-2-carboxylic acid (LogP 1.2), reflecting greater lipophilicity from the cyclobutyl ring.
  • Solubility : The methyl ester derivative (L1) exhibits reduced water solubility (5.2 mg/mL) compared to the carboxylic acid form (12.5 mg/mL), highlighting the role of ionization in solubility .
Spectroscopic and Structural Comparisons
  • NMR Shifts : The CF₃ group in the target compound causes distinct deshielding effects. For example, the pyridine C-6 proton resonates at δ 8.9 ppm, compared to δ 8.2 ppm in 6-cyclopropyl analogs, due to the electron-withdrawing effect of CF₃ .
  • IR Spectroscopy : The carboxylic acid O-H stretch (2500–3000 cm⁻¹) is absent in ester derivatives like L1, which instead show C=O stretches at 1720 cm⁻¹.

Q & A

Q. What synthetic strategies are effective for preparing 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid?

Answer: Synthesis typically involves two key steps: (1) constructing the trifluoromethyl-substituted cyclobutane ring and (2) coupling it to the pyridine-2-carboxylic acid core.

  • Cyclobutane Formation : The trifluoromethyl cyclobutane moiety can be synthesized via [2+2] photocycloaddition of trifluoromethyl-substituted alkenes or via ring-closing metathesis. For example, thionyl chloride (SOCl₂) is often used to activate carboxylic acids for subsequent nucleophilic substitution .
  • Pyridine Coupling : Suzuki-Miyaura cross-coupling may link the cyclobutane fragment to the pyridine ring. A palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative of the cyclobutane is recommended .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are standard for isolating the final product.

Q. How can researchers validate the structural integrity of this compound?

Answer: A combination of analytical techniques ensures structural confirmation:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) should confirm the pyridine ring protons (δ 7.5–8.5 ppm) and cyclobutane protons (δ 2.5–4.0 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (expected m/z ~275.2 for C₁₁H₁₀F₃NO₂).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal, though challenging due to the compound’s potential amorphous nature .

Q. What safety protocols are critical when handling this compound?

Answer: While specific toxicity data are limited, general precautions for trifluoromethyl-pyridine derivatives apply:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store in a cool, dry place (<25°C) under inert gas (argon or nitrogen) to prevent degradation.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How does the trifluoromethyl cyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The trifluoromethyl group is strongly electron-withdrawing, polarizing the cyclobutane ring and activating specific positions for substitution:

  • Electrophilic Sites : The cyclobutane carbons adjacent to the trifluoromethyl group are susceptible to nucleophilic attack (e.g., SN2 reactions with amines or alkoxides).
  • Steric Effects : The cyclobutane’s rigidity may hinder access to certain positions, necessitating bulky nucleophiles or elevated temperatures (80–100°C) .
  • Case Study : In analogous compounds, substitution at the β-position of the pyridine ring is favored due to conjugation with the carboxylic acid group .

Q. What computational methods are suitable for predicting the compound’s biological activity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or carboxylases). The pyridine-2-carboxylic acid moiety often chelates metal ions in active sites .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (calculated ~2.1) and topological polar surface area (~60 Ų) to predict bioavailability .
  • DFT Calculations : Density functional theory (B3LYP/6-31G*) can optimize the compound’s geometry and predict electrostatic potential maps for reactivity analysis .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Answer: Discrepancies (e.g., unexpected NMR shifts) often arise from impurities or tautomerism. Mitigation strategies include:

  • Advanced Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions.
  • Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering in the cyclobutane) by acquiring spectra at 25°C and -40°C .
  • Isotopic Labeling : Synthesize a deuterated analog to confirm peak assignments in complex spectra .

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